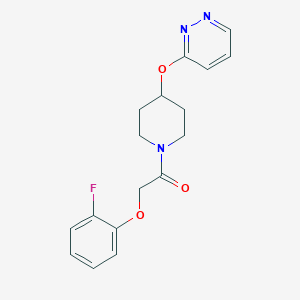
2-(2-Fluorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Fluorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, also known as FPE, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
Research into compounds with structures akin to the specified chemical reveals a focus on synthesis methodologies, spectroscopic characterization, and structural analysis. For example, Govindhan et al. (2017) explored the synthesis and characterization of a compound using click chemistry, highlighting its cytotoxic studies and binding analysis with human serum albumin, indicating potential biomedical applications (Govindhan et al., 2017).
Biological Applications and Antiproliferative Activity
Several studies delve into the biological applications of similar compounds, assessing their antiproliferative, anti-inflammatory, and analgesic activities. For instance, the antiproliferative activity of a novel heterocycle was examined, showing potential in cancer treatment through structure-activity relationship analyses (Benaka Prasad et al., 2018).
Drug Metabolism and Interaction with Biological Systems
Investigations into the metabolism and interactions of structurally related compounds with biological systems can provide insights into their pharmacokinetics and potential therapeutic uses. Rehmel et al. (2006) studied the biotransformation of prasugrel, focusing on its interaction with cytochromes P450, which is critical for understanding the metabolic pathways and potential drug interactions of related compounds (Rehmel et al., 2006).
Chemical Interaction and Sensing Applications
The development of fluoroionophores for detecting metal cations highlights the potential of fluorophenyl compounds in sensing technologies. Hong et al. (2012) synthesized fluoroionophores capable of chelating specific metal ions, demonstrating applications in metal ion detection and cellular imaging (Hong et al., 2012).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to evaluate the inhibition efficiencies of piperidine derivatives on iron corrosion. This research indicates the potential application of similar compounds in protecting metals from corrosion, contributing to materials science and engineering (Kaya et al., 2016).
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-14-4-1-2-5-15(14)23-12-17(22)21-10-7-13(8-11-21)24-16-6-3-9-19-20-16/h1-6,9,13H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPYURRVYSZZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2472952.png)
![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2472954.png)
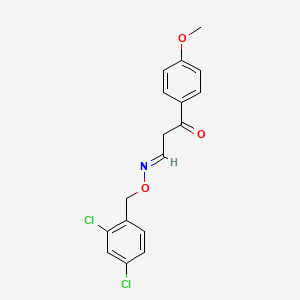
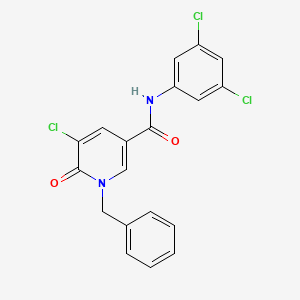
![N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide](/img/structure/B2472964.png)
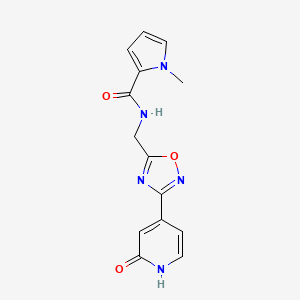
![4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2472966.png)
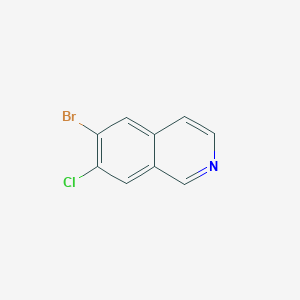

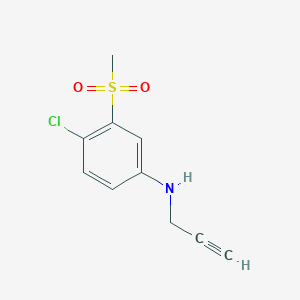

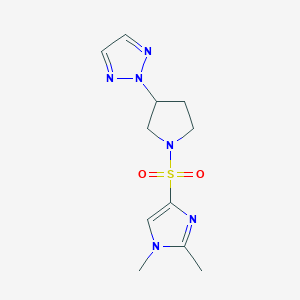

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2472974.png)